molecular formula C18H17ClN2S B2656439 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207024-90-5

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2656439
CAS No.: 1207024-90-5
M. Wt: 328.86
InChI Key: OLMRJQHYJSJGAF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic imidazole derivative intended for research use only. This compound is part of a class of heterocycles known for a widespread spectrum of biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research. Imidazole derivatives are of special interest due to their significant pharmacological properties, particularly their antimicrobial and antifungal activities . The specific substitution pattern on this compound—featuring a 3-chlorophenyl group at the 1-position, an ethylthio moiety at the 2-position, and a p-tolyl group at the 5-position—is designed to explore structure-activity relationships (SAR) and optimize biological potency. The 2-(ethylthio) functional group is a key feature found in compounds evaluated for their antioxidant potential, as demonstrated in studies of similar S-alkyl-imidazole derivatives . Research into analogous compounds indicates that such derivatives exhibit promising biological activities. For instance, structurally related imidazole-2-thione and S-alkyl-imidazole compounds have shown potent in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as antifungal activity against species such as Candida albicans . Furthermore, the imidazole core is a recognized pharmacophore in anticancer research, with various derivatives demonstrating inhibitory effects on cancer cell proliferation through mechanisms such as tubulin polymerization inhibition . Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in biological assays to investigate new therapeutic agents. All products are strictly for research and development purposes and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMRJQHYJSJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl halide reacts with the imidazole intermediate.

    Addition of the ethylthio group: This can be done via a nucleophilic substitution reaction using an ethylthiol reagent.

    Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole intermediate under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling reactions: The imidazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. Studies have shown that 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can effectively inhibit the growth of various bacterial strains and fungi. The proposed mechanism involves interference with microbial metabolic pathways, although specific targets remain to be fully elucidated.

Case Study : A study demonstrated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these pathogens.

Anticancer Activity

The compound shows promise as an anticancer agent. It may inhibit cell proliferation by targeting specific enzymes involved in cancer cell metabolism. Research has indicated that it can induce apoptosis in cancer cells through modulation of apoptotic pathways.

Case Study : In vitro studies involving various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Further molecular docking studies suggested strong binding affinity to key receptors involved in cancer progression.

Anti-inflammatory Properties

Imidazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses.

Case Study : A recent investigation found that treatment with this compound led to a notable decrease in nitric oxide production and inflammatory markers in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and p-tolyl groups may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with nucleophilic sites. The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of the target compound with similar imidazole derivatives:

Compound Name (or Identifier) Position 1 Position 2 Position 5 Key Properties/Activities Reference
Target Compound 3-Chlorophenyl Ethylthio p-Tolyl Not explicitly reported -
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 4-Chlorophenyl Thiol (-SH) 4-Methylphenyl Higher polarity due to -SH group
1-Ethyl-4-phenyl-5-(p-tolyl)-2-(4-(trifluoromethyl)phenyl)-1H-imidazole Ethyl 4-(Trifluoromethyl)phenyl p-Tolyl Enhanced electron-withdrawing effects
(E)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)-N’-(4-methylbenzylidene)acetohydrazide (212) Benzimidazolyl core Ethylthio - α-Glucosidase inhibition (IC₅₀: 6.84 ± 1.3 μM)

Key Observations :

  • Position 1 : Substitution with 3-chlorophenyl (target) vs. 4-chlorophenyl () alters steric and electronic profiles. The meta-chlorine may reduce symmetry and influence binding selectivity compared to para-substituted analogues.
  • Position 5 : The p-tolyl group (target, ) is common in analogues, suggesting its role in stabilizing hydrophobic interactions.

Physicochemical Properties

  • Melting Points : Imidazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) typically exhibit higher melting points due to increased crystallinity.
  • Spectral Data :
    • ¹H NMR : The ethylthio group in the target compound would resonate near δ 1.3–1.5 (CH₃) and δ 2.5–3.0 (SCH₂), consistent with analogues in .
    • IR : The C-S stretch in ethylthio groups appears at ~650 cm⁻¹, distinct from thiol (-SH) stretches (~2550 cm⁻¹) in .

Biological Activity

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry, agriculture, and material science. The unique structure, characterized by the presence of a chlorophenyl group, an ethylthio group, and a p-tolyl group, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClN2S
  • Molecular Weight : 292.81 g/mol
  • Melting Point : 127 °C - 128 °C

The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorophenyl and p-tolyl groups facilitate binding to hydrophobic pockets in proteins, while the ethylthio group can engage in nucleophilic interactions. The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound possesses potent activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth .

Antifungal Activity

The compound has also shown antifungal properties, particularly against common pathogens such as Candida species. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, in glioma cell lines, it demonstrated an IC50 value lower than that of cisplatin, indicating superior cytotoxic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other imidazole derivatives:

Compound NameStructureBiological Activity
1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazoleStructureAntimicrobial, anticancer
1-(3-chlorophenyl)-2-(ethylthio)-5-(phenyl)-1H-imidazoleStructureAntifungal
1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-pyrazoleVaries

The comparison highlights that while these compounds share structural similarities, their biological activities can differ significantly based on substituent variations.

Case Studies

Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:

  • Study on Anticancer Effects : A study reported that treatment with this compound resulted in significant reduction in tumor size in animal models compared to controls .
  • Antimicrobial Efficacy : Another study evaluated its efficacy against multi-drug resistant strains of bacteria and found promising results that support further development as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole?

The synthesis typically involves multi-step reactions, including:

  • Imidazole ring formation : Condensation of aldehydes (e.g., 3-chlorobenzaldehyde) with amines (e.g., p-toluidine) in the presence of acid catalysts like acetic acid, followed by cyclization .
  • Thioether introduction : Reaction of the intermediate with ethyl mercaptan (ethanethiol) under basic conditions (e.g., K₂CO₃ in DMF) to install the ethylthio group at position 2 .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate.

Q. Key considerations :

  • Monitor reaction progress via TLC to isolate intermediates.
  • Optimize temperature (80–120°C) and solvent polarity to avoid side reactions like oxidation of the thioether group .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural elucidation requires a combination of:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and p-tolyl groups) and ethylthio protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
    • ¹³C NMR : Confirm imidazole ring carbons (δ 120–140 ppm) and substituent environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR spectroscopy : Detect thioether C–S stretch (600–700 cm⁻¹) and imidazole N–H absorption (~3400 cm⁻¹) .

Validation : Cross-reference data with structurally similar imidazole derivatives (e.g., ethylthio vs. methylthio analogs) .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethylthio vs. methylthio) impact biological activity and solubility?

  • Biological activity :
    • Ethylthio groups enhance lipophilicity, potentially improving membrane permeability compared to methylthio analogs .
    • The 3-chlorophenyl group may increase steric hindrance, affecting target binding (e.g., enzyme active sites) .
  • Solubility :
    • Ethylthio substituents reduce aqueous solubility compared to polar groups (e.g., hydroxyl), necessitating formulation studies with co-solvents like DMSO or cyclodextrins .

Q. Methodology :

  • Compare logP values (computational or experimental) with analogs like 1-(4-fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole .
  • Use in vitro assays (e.g., MIC for antimicrobial activity) to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological data for imidazole derivatives?

Case example : Discrepancies in antifungal activity between similar compounds.

  • Approach :
    • Standardize assays : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and growth conditions (e.g., RPMI-1640 medium) .
    • Control variables : Account for batch-to-batch purity differences via HPLC (>95% purity) .
    • Cross-validate : Pair in vitro results with molecular docking to assess binding affinity to targets like cytochrome P450 14α-demethylase .

Data reconciliation : Publish raw datasets (e.g., IC₅₀ values with confidence intervals) to enable meta-analyses .

Q. What computational strategies are effective for predicting the compound’s reactivity and drug-likeness?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., sulfur in ethylthio group) .
    • Optimize geometries using B3LYP/6-31G(d) basis sets .
  • Molecular docking :
    • Dock the compound into protein targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina, focusing on π-π stacking with aromatic residues .
  • ADMET prediction :
    • Use SwissADME to estimate permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hepatotoxicity risk from chlorophenyl groups) .

Validation : Compare computational results with experimental crystallographic data (e.g., Cambridge Structural Database entries for imidazoles) .

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